molecular formula C7H15Cl2N3 B1463082 ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride CAS No. 1197620-46-4

ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride

Cat. No. B1463082
M. Wt: 212.12 g/mol
InChI Key: HWQYAVSHJPJSHC-UHFFFAOYSA-N
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Description

Ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride is a chemical compound that contains a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The compound is related to methyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine, which has a molecular weight of 139.2 .


Synthesis Analysis

The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . In one example, 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl chloride was subjected to reactions with various mono-, 1,2-, 1,3-,1,4-, and 1,5-binucleophiles .


Molecular Structure Analysis

The molecular structure of the compound is related to that of methyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine . Pyrazole, the core structure, is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Physical And Chemical Properties Analysis

The physical form of the related compound methyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine is liquid .

Scientific Research Applications

Antimicrobial and Anticancer Applications

A study by Hafez et al. (2016) outlines the synthesis of novel pyrazole derivatives from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, showing significant antimicrobial and higher anticancer activity compared to doxorubicin, a reference drug. These compounds demonstrated good to excellent antimicrobial properties, highlighting their potential in developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Structural and Bioactivity Studies

Titi et al. (2020) conducted a comprehensive study on pyrazole derivatives, including structural characterization and bioactivity evaluation. These derivatives were synthesized from reactions involving hydroxymethyl pyrazole derivatives and primary amines, leading to compounds with potential antitumor, antifungal, and antibacterial activities. Crystallographic analysis and theoretical calculations confirmed the structural integrity and provided insights into the biological activity mechanisms (Titi et al., 2020).

Cytotoxic Properties

Kodadi et al. (2007) reported the synthesis of new tridentate bipyrazolic compounds with notable cytotoxic properties against tumor cell lines, emphasizing the importance of substituents linked to the aminic nitrogen and pyrazolic rings in determining cytotoxic activity. This study suggests potential pathways for designing cancer therapies by modifying the chemical structure of pyrazole-based compounds (Kodadi et al., 2007).

Environmental and Catalytic Applications

Matiwane et al. (2020) explored the catalytic properties of (pyrazolylethyl-amine)zinc(II) carboxylate complexes in the copolymerization of CO2 and cyclohexene oxide, demonstrating their effectiveness in forming poly(cyclohexene carbonate) under relatively low CO2 pressures. This research indicates the potential of pyrazole-based compounds in environmental applications, particularly in capturing and utilizing CO2 to create valuable polymeric materials (Matiwane, Obuah, & Darkwa, 2020).

Safety And Hazards

The safety information for the related compound methyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine includes several hazard statements such as H302, H314, H315, H319, H335, indicating potential hazards upon exposure . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

The future directions for research on pyrazole compounds could involve the development of new synthetic techniques and the exploration of their biological activity . Given their wide range of applications in various fields of science, pyrazoles are likely to continue to be a focus of research .

properties

IUPAC Name

N-[(1-methylpyrazol-4-yl)methyl]ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.2ClH/c1-3-8-4-7-5-9-10(2)6-7;;/h5-6,8H,3-4H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQYAVSHJPJSHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CN(N=C1)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride

CAS RN

1197620-46-4
Record name ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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